molecular formula C26H30ClNO4 B342172 Decyl 2-(3-chloro-4-methylphenyl)-1,3-dioxoisoindole-5-carboxylate

Decyl 2-(3-chloro-4-methylphenyl)-1,3-dioxoisoindole-5-carboxylate

Cat. No.: B342172
M. Wt: 456 g/mol
InChI Key: QOQFMASDFRSECX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Decyl 2-(3-chloro-4-methylphenyl)-1,3-dioxoisoindole-5-carboxylate is an organic compound that belongs to the class of isoindoline derivatives This compound is characterized by the presence of a decyl ester group, a chlorinated aromatic ring, and a dioxoisoindoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Decyl 2-(3-chloro-4-methylphenyl)-1,3-dioxoisoindole-5-carboxylate typically involves the esterification of 2-(3-chloro-4-methylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid with decanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Solvent recycling and purification steps are also integrated to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Decyl 2-(3-chloro-4-methylphenyl)-1,3-dioxoisoindole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The aromatic ring can be oxidized to introduce additional functional groups.

    Reduction: The carbonyl groups in the dioxoisoindoline core can be reduced to form hydroxyl derivatives.

    Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Introduction of hydroxyl or carboxyl groups on the aromatic ring.

    Reduction: Formation of hydroxyl derivatives of the dioxoisoindoline core.

    Substitution: Replacement of the chlorine atom with other functional groups like methoxy or tert-butyl.

Scientific Research Applications

Decyl 2-(3-chloro-4-methylphenyl)-1,3-dioxoisoindole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Decyl 2-(3-chloro-4-methylphenyl)-1,3-dioxoisoindole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Decyl 2-(3-chloro-4-methylphenyl)-1,3-dioxoisoindole-5-carboxylate is unique due to its combination of a decyl ester group, a chlorinated aromatic ring, and a dioxoisoindoline core. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C26H30ClNO4

Molecular Weight

456 g/mol

IUPAC Name

decyl 2-(3-chloro-4-methylphenyl)-1,3-dioxoisoindole-5-carboxylate

InChI

InChI=1S/C26H30ClNO4/c1-3-4-5-6-7-8-9-10-15-32-26(31)19-12-14-21-22(16-19)25(30)28(24(21)29)20-13-11-18(2)23(27)17-20/h11-14,16-17H,3-10,15H2,1-2H3

InChI Key

QOQFMASDFRSECX-UHFFFAOYSA-N

SMILES

CCCCCCCCCCOC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC(=C(C=C3)C)Cl

Canonical SMILES

CCCCCCCCCCOC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC(=C(C=C3)C)Cl

Origin of Product

United States

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